
2-Hydroxyisobutyrate
Overview
Description
2-hydroxyisobutyrate is a hydroxy fatty acid anion that is the conjugate base of 2-hydroxyisobutyric acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It derives from an isobutyrate. It is a conjugate base of a 2-hydroxyisobutyric acid.
Scientific Research Applications
Metabolic Regulation
Role in Obesity and Metabolic Disorders
Recent studies have indicated that high levels of 2-Hydroxyisobutyrate are found in the urine of patients with obesity and hepatic steatosis, suggesting its involvement in metabolic dysregulation. Research conducted on Caenorhabditis elegans demonstrated that treatment with 2-HIBA extended lifespan and improved oxidative stress resistance through the activation of insulin/IGF-1 signaling pathways . This indicates a potential therapeutic role for 2-HIBA in managing obesity-related conditions.
Table 1: Effects of this compound on Metabolic Parameters
Exercise Physiology
Impact on Skeletal Muscle Function
2-Hydroxybutyrate has been identified as a significant metabolite that influences muscle oxidative capacity, particularly during exercise. A study showed that administration of 2-Hydroxybutyrate improved the oxidative capacity of skeletal muscle, mimicking the effects of exercise training. This enhancement was linked to the regulation of branched-chain amino acid metabolism via SIRT4 activity .
Table 2: Effects of 2-Hydroxybutyrate on Muscle Performance
Parameter | Effect Observed | Study Reference |
---|---|---|
Oxygen Consumption | Increased during exercise | |
Time-to-Exhaustion | Extended duration | |
Basal and Maximal OCR | Elevated in treated mice |
Aging Research
Potential Anti-Aging Effects
The modulation of aging processes by this compound has been a focal point in recent research. In model organisms like C. elegans, it has been shown to delay aging and enhance stress resistance, providing insights into its potential as an anti-aging compound. The mechanisms involve reductions in reactive oxygen species (ROS) levels and alterations in lipid metabolism .
Clinical Implications
Potential Biomarker for Disease States
Given its elevated presence in metabolic disorders, this compound may serve as a biomarker for conditions such as obesity and insulin resistance. Its role in metabolic pathways suggests that monitoring its levels could provide insights into the metabolic status of individuals .
Case Study 1: Aging Modulation in C. elegans
A study investigated the effects of this compound on C. elegans under both standard and high-glucose diet conditions. The findings revealed that supplementation led to significant lifespan extension and improved motility, highlighting its potential as a geroprotective agent .
Case Study 2: Exercise Performance Enhancement
In another study involving murine models, repeated administration of 2-Hydroxybutyrate resulted in enhanced exercise performance metrics such as oxygen consumption and time-to-exhaustion during treadmill tests, indicating its efficacy as a performance-enhancing metabolite .
Q & A
Q. How can researchers accurately quantify 2-Hydroxyisobutyrate in biological samples using chromatographic techniques?
Basic Research Focus
To quantify this compound, chromatographic methods such as GC-MS or LC-MS are preferred due to its low molecular weight (104.1 g/mol) and polarity. Key considerations include:
- Derivatization : Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives improve volatility and sensitivity. For example, TMS-derivatized this compound shows Kovats Retention Indices (RI) of 903.4 (semi-standard non-polar) and 1089.1 (standard polar) .
- Solubility : Optimize sample preparation using solvents like ethanol (>17.53 mg/mL) or DMSO (>53.5 mg/mL) to enhance recovery .
- Internal Standards : Use stable isotope-labeled analogs (e.g., ¹³C-labeled) to correct for matrix effects.
Q. What challenges arise in distinguishing this compound from structurally similar metabolites in NMR-based metabolomic studies?
Advanced Research Focus
this compound’s structural similarity to branched-chain amino acid metabolites (e.g., 2-hydroxybutyrate) can lead to spectral overlap in ¹H-NMR. Mitigation strategies include:
- 2D-NMR : Utilize heteronuclear correlation spectroscopy (HSQC or HMBC) to resolve overlapping peaks.
- Statistical Validation : Pair NMR data with multivariate analysis (e.g., OPLS-DA) to confirm associations, as done in cohort studies linking urinary this compound to diabetic nephropathy progression (HR = 1.56, p = 9.58 × 10⁻⁵) .
Q. How does the stability of this compound under varying experimental conditions impact reproducibility?
Basic Research Focus
Stability issues arise from its sensitivity to pH and temperature:
- Storage : Store at -20°C to prevent degradation, as recommended for solid samples .
- pH Sensitivity : Avoid extreme pH during extraction; decomposition occurs above 80°C .
- Matrix Effects : In biological fluids, rapid metabolism by gut microbiota may alter concentrations, necessitating immediate sample freezing .
Q. What methodological considerations are critical when investigating this compound’s role in diabetic nephropathy using in vitro models?
Advanced Research Focus
- Cell Line Selection : Use human renal proximal tubule cells (e.g., HK-2) to model tubular reabsorption. Studies show this compound induces mesenchymal markers (e.g., α-SMA) at clinically relevant concentrations, suggesting epithelial-mesenchymal transition .
- Dose-Response Curves : Test concentrations aligned with urinary levels in diabetic cohorts (e.g., 25–55 mg/mL in water ).
- Mitochondrial Assays : Monitor mitochondrial activity, as disrupted homeostasis correlates with impaired reabsorption .
Q. How can conflicting data on this compound’s association with kidney function be resolved?
Advanced Research Focus
Discrepancies exist between urinary and serum levels:
- Tubular Transport : Serum levels in non-diabetic CKD patients show no correlation with eGFR, suggesting active tubular secretion rather than passive filtration .
- Cohort Stratification : Adjust for covariates like insulin resistance, which elevates urinary this compound independently of renal function .
- Longitudinal Designs : Track progression from normo- to macroalbuminuria to isolate metabolite dynamics .
Q. What derivatization strategies enhance this compound detection in GC-MS?
Basic Research Focus
- TMS Derivatization : React with BSTFA + 1% TMCS to form TMS esters, yielding distinct RI values (e.g., 903.4 for underivatized vs. 1089.1 for polar columns) .
- TBDMS Derivatization : Improves thermal stability for high-temperature GC runs, with RI values up to 1240.7 on polar columns .
- Quantification Limits : Optimize derivatization time (30–60 min at 60°C) to achieve detection limits <0.1 ng/mL.
Properties
IUPAC Name |
2-hydroxy-2-methylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBGMIXKSTLSX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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